molecular formula C16H14N4O4S B11025423 ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11025423
M. Wt: 358.4 g/mol
InChI Key: NHZNUVUSVKKOLG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a quinazolinone moiety, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acylation: The quinazolinone derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Thiazole Ring Formation: The thiazole ring is constructed by reacting the acylated quinazolinone with a thioamide or a thioester under cyclization conditions.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids, substituted amides.

Scientific Research Applications

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring could interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Shares the thiazole and ester functionalities but lacks the quinazolinone moiety.

    4-Oxoquinazoline derivatives: Similar core structure but different substituents on the quinazolinone ring.

Uniqueness

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the quinazolinone and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)

InChI Key

NHZNUVUSVKKOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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